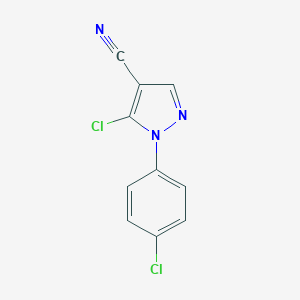

![molecular formula C9H8N2O2 B168938 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-10-8](/img/structure/B168938.png)

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Overview

Description

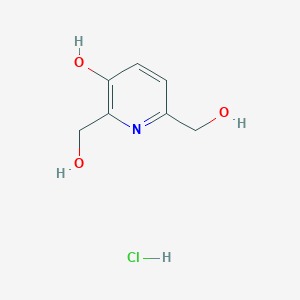

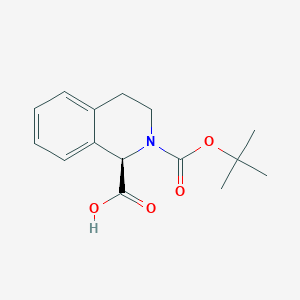

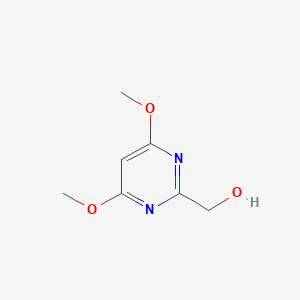

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a chemical compound with the molecular weight of 176.17 . It is a pale-yellow to yellow-brown solid and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The InChI code for this compound is1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications

Synthesis and Pharmacological Activity

- Researchers have synthesized a series of compounds including 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated them for various pharmacological activities such as anti-inflammatory, analgesic, antipyretic, and ulcerogenic actions. Notably, these compounds were created by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and then hydrolyzing the resultant ethyl carboxylates (Abignente et al., 1982).

Chemical Synthesis and Derivative Formation

- There has been significant work on the chemical synthesis of imidazo[1,2-a]pyridine derivatives. For instance, a study detailed the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of catalysts, highlighting methods for creating imidazo[1,2-a]pyridine-3-carbaldehydes using Ag-catalyzed intramolecular aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

- Additionally, researchers have developed new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, although these compounds did not show significant in vitro antituberculous activity at tested concentrations (Kasimogullari & Cesur, 2004).

Innovative Synthetic Methods and Applications in Medicinal Science

- Innovative synthetic methods have been developed for creating 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. This involves a three-component condensation reaction and is significant for combinatorial chemistry, contributing to the synthesis of new materials of interest in medicinal and biological sciences (Marandi, 2018).

Cytotoxic Activity and CDK Inhibitor Potential

- A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives were synthesized and evaluated for their cytotoxic activity and CDK inhibitor potential. Some compounds in this series demonstrated effectiveness as CDK inhibitors and cytotoxic agents, presenting new leads for further exploration in cancer therapy (Vilchis-Reyes et al., 2010).

Fluorescent Properties for Organic Compounds

- Research into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds has been conducted to identify novel fluorescent organic compounds. This study synthesized derivatives of imidazo[1,2-a]pyridine and analyzed their fluorescent properties, contributing to the development of thermally stable solid compounds with potential applications in various fields (Tomoda et al., 1999).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine derivatives have been used in a wide range of applications in medicinal chemistry . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . They are also found in the molecules of many active pharmaceutical ingredients . Therefore, future research may focus on exploring these applications further and developing new derivatives with enhanced properties.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against various diseases .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to impact a variety of biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit a wide range of biological effects .

Properties

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVZTFKLJNMYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=C(C2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)